[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol
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Overview
Description
[3-(Trifluoromethyl)-2-oxabicyclo[221]heptan-3-yl]methanol is a unique organic compound characterized by its trifluoromethyl group and bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol typically involves the use of advanced organic synthesis techniques. One common method includes the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can influence binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptane]: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
[2-Oxabicyclo[2.2.1]heptane]: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Uniqueness
The presence of both the trifluoromethyl group and the bicyclic structure in [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol makes it unique. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H11F3O2 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(4-12)5-1-2-6(3-5)13-7/h5-6,12H,1-4H2 |
InChI Key |
AAKRVECLNIUZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(O2)(CO)C(F)(F)F |
Origin of Product |
United States |
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